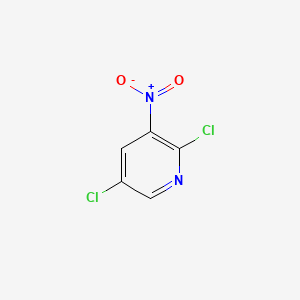

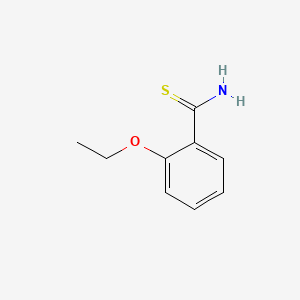

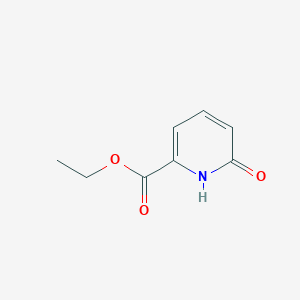

![molecular formula C15H28N2O3 B1336259 tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS No. 367500-88-7](/img/structure/B1336259.png)

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (TBHBC) is an organic compound with a molecular formula of C13H22N2O3. It is a white powder with a melting point of 108-110 °C, and is soluble in water and ethanol. TBHBC is a member of the class of compounds known as piperidine carboxylates, which are organic compounds containing a piperidine ring and a carboxylate group. TBHBC has been studied for its potential applications in a variety of areas, including synthesis, scientific research, and drug development.

Applications De Recherche Scientifique

Synthesis and Application in Drug Development

The synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate and its derivatives plays a crucial role in the development of pharmaceutical compounds. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in creating protein tyrosine kinase Jak3 inhibitors, such as CP-690550, with a high total yield achievable through an efficient synthesis process (Chen Xin-zhi, 2011). Similarly, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been described for preparing substituted piperidines, which serve as new scaffolds in pharmaceutical research (Harmsen et al., 2011).

Role in Biological Compounds Synthesis

This compound derivatives are significant in synthesizing various biologically active compounds. For instance, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is essential in creating compounds like crizotinib (Kong et al., 2016).

Chemical Structure Analysis

The chemical structure and characteristics of this compound derivatives have been extensively studied. For example, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular structure and packing, which are crucial for its chemical properties and reactivity (Didierjean et al., 2004).

Applications in Organic Chemistry

This compound also finds applications in organic chemistry for synthesizing various functional molecules. For example, it's used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its versatility in creating structurally diverse organic compounds (Moskalenko & Boev, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZHORRSIJNTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431511 | |

| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367500-88-7 | |

| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

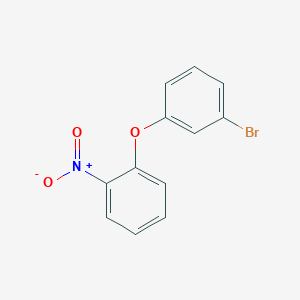

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

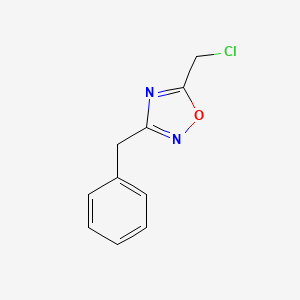

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

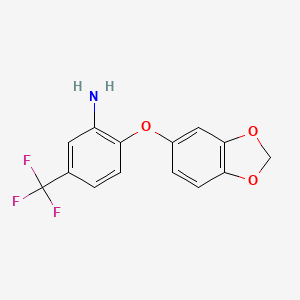

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)